molecular formula C13H15N3O B12433261 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone CAS No. 887595-34-8

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone

Cat. No.: B12433261
CAS No.: 887595-34-8
M. Wt: 229.28 g/mol
InChI Key: URHNUOKSSUHOOR-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is an organic compound that features a pyrazine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyrazine with a suitable aromatic aldehyde, followed by reduction and subsequent amination . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-(4-methylpyridin-1(4H)-yl)phenyl)ethanone
  • 1-(3-Amino-4-(4-methylquinolin-1(4H)-yl)phenyl)ethanone
  • 1-(3-Amino-4-(4-methylbenzimidazol-1(4H)-yl)phenyl)ethanone

Uniqueness

1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

887595-34-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-[3-amino-4-(4-methylpyrazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H15N3O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-9H,14H2,1-2H3

InChI Key

URHNUOKSSUHOOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C)N

Origin of Product

United States

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